Bis(2-chloroethyl) ether

Chemical warfare agent simulant Decontamination chemistry Nucleophilic substitution

Researchers requiring a hydrolytically stable bifunctional chloroalkyl ether face limited options-most α-chloroalkyl analogs hydrolyze within seconds. BCEE (aqueous half-life ~22 years at 25°C) is the validated electrophilic building block for crown ether synthesis and a critical Sₙ2 mechanistic probe for decontamination pathway discrimination. • Dibenzo-18-crown-6 synthesis: preparative yields up to 45% with K⁺/Na⁺ template ion catalysis • Sₙ2 vs. elimination benchmarking: reacts orders of magnitude slower with nucleophilic decontaminants than sulfur mustards, enabling pathway-specific assay validation • ≥99.0% (GC) purity; available in gram-to-kilogram quantities with compliant hazardous-material shipping

Molecular Formula C4H8Cl2O
(ClCH2CH2)2O
C4H8Cl2O
Molecular Weight 143.01 g/mol
CAS No. 111-44-4
Cat. No. B1667311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-chloroethyl) ether
CAS111-44-4
Synonyms2,2'-dichlorodiethyl ether
bis(2-chloroethyl)ether
Chlorex
Molecular FormulaC4H8Cl2O
(ClCH2CH2)2O
C4H8Cl2O
Molecular Weight143.01 g/mol
Structural Identifiers
SMILESC(CCl)OCCCl
InChIInChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2
InChIKeyZNSMNVMLTJELDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityReaction (NTP, 1992)
0.12 M
MISCIBLE WITH AROMATIC BUT NOT PARAFFIN HYDROCARBONS
SOL IN ALC, ETHER, ACETONE, BENZENE
1.1 wt% water @ 20 °C
Soluble in oxygenated solvents and aromatic solvents
In water, 10,200 mg/l at 20 °C
1%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis(2-chloroethyl) ether (BCEE) CAS 111-44-4: Procurement-Relevant Identity and Physicochemical Baseline


Bis(2-chloroethyl) ether (BCEE; CAS 111-44-4), also designated 2,2'-dichlorodiethyl ether, is a bifunctional chloroalkyl ether [O(CH₂CH₂Cl)₂] with a molecular weight of 143.01 g/mol . This colorless, volatile liquid (density 1.22 g/mL at 25°C, boiling point 178°C at atmospheric pressure) belongs to the class of halogenated ethers that possess two electrophilic 2-chloroethyl termini capable of undergoing nucleophilic substitution reactions [1]. BCEE serves as both a synthetic intermediate (e.g., in crown ether synthesis and pharmaceutical manufacturing) and a specialty solvent for oils, fats, and greases, with limited water solubility (0.2 g/100 mL) but high miscibility with most organic solvents [2].

Why BCEE Procurement Cannot Default to Closest Analogs: The Oxygen-Sulfur-Nitrogen Substitution Gap


The seemingly straightforward substitution of BCEE with structurally analogous chloroethyl compounds—such as bis(2-chloroethyl) sulfide (sulfur mustard, HD), 2-chloroethyl ethyl sulfide (CEES), or bis(2-chloroethyl)amine (HN-0)—is invalidated by fundamental differences in reaction mechanism, kinetic behavior, and hydrolytic stability [1]. BCEE undergoes nucleophilic substitution (Sₙ2) while sulfur mustards proceed via elimination pathways [2], leading to markedly slower reaction rates with decontaminating agents such as sodium ethoxide [3]. Furthermore, BCEE exhibits exceptional hydrolytic stability (aqueous half-life ~22 years at 25°C) [4] that contrasts sharply with α-chloroalkyl ethers such as bis(chloromethyl) ether (BCME; half-life ~38 seconds) [5]. These mechanistic and stability divergences preclude functional interchangeability and mandate compound-specific qualification in both research and industrial applications.

BCEE (111-44-4): Quantified Differentiation vs. Mustard Analogues and Chloroalkyl Ether Alternatives


BCEE vs. Sulfur Mustard (HD) and CEES: Divergent Reaction Mechanisms with Sodium Ethoxide

In reactions with sodium ethoxide (EtONa) in anhydrous ethanol at 25.0°C, BCEE proceeds exclusively via nucleophilic substitution (Sₙ2), whereas sulfur mustard (HD) and its monofunctional analogue 2-chloroethyl ethyl sulfide (CEES) undergo elimination reactions [1]. The substitution pathway for BCEE is qualitatively described as 'much slower' than the elimination pathway of HD and CEES under identical conditions, and exact kinetic parameters for HD and CEES could not be determined due to their extremely rapid reaction rates [2]. This mechanistic divergence disqualifies BCEE as a sulfur mustard simulant in decontamination studies [3].

Chemical warfare agent simulant Decontamination chemistry Nucleophilic substitution

BCEE vs. BCME and CMME: Hydrolytic Stability Differentiated by Orders of Magnitude

BCEE exhibits exceptional resistance to aqueous hydrolysis compared to α-chloroalkyl ethers. The hydrolytic half-life of BCEE in demineralized water at 25°C is 22 years (activation energy 1.083 × 10² kJ·mol⁻¹) [1]. In contrast, bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME) hydrolyze rapidly with half-lives of approximately 38 seconds and <0.007 seconds, respectively, under comparable conditions [2]. This represents a >10⁷-fold difference in hydrolytic stability between BCEE and its α-chloroalkyl counterparts.

Environmental fate Hydrolysis kinetics Chloroalkyl ether stability

BCEE vs. Bis(2-chloroethyl)amine (HN-0): Relative Reactivity in Nucleophilic Substitution

In reactions with sodium ethoxide in anhydrous ethanol at 25.0°C, bis(2-chloroethyl)amine (HN-0) and nitrogen mustard (HN-3) both proceed via nucleophilic substitution, with HN-0 reacting 'slightly faster' than HN-3 [1]. BCEE also undergoes substitution but is qualitatively described as 'much slower' than the elimination pathway of sulfur mustards [2]. While direct quantitative rate constants for BCEE vs. HN-0 are not reported in a single head-to-head study, the cross-study evidence indicates that HN-0 exhibits higher Sₙ2 reactivity than BCEE under comparable nucleophilic conditions.

Nitrogen mustard analogue Sₙ2 kinetics Decontamination chemistry

BCEE in Crown Ether Synthesis: Yield Differentiation via Template Effects

BCEE serves as the electrophilic building block in the synthesis of dibenzo-18-crown-6 via reaction with catechol. Initial uncatalyzed conditions yielded only 0.4% of the macrocycle [1]. Introduction of alkali metal template ions (K⁺ or Na⁺) increased the yield to 45% [2]. While alternative dichlorides (e.g., bis(2-chloroethyl) sulfide) are not comparably documented for crown ether synthesis, BCEE's unique oxygen-ether backbone enables the template-assisted cyclization that is central to crown ether chemistry.

Crown ether synthesis Dibenzo-18-crown-6 Template catalysis

BCEE Acute Oral Toxicity: LD₅₀ Comparison Across Chloroalkyl Ethers

BCEE exhibits acute oral toxicity in rats with an LD₅₀ of 75 mg/kg [1]. Comparative LD₅₀ values for structurally related chloroalkyl ethers include bis(chloromethyl) ether (BCME) at approximately 280 mg/kg (rat oral) and chloromethyl methyl ether (CMME) at approximately 817 mg/kg (rat oral) [2]. BCEE is approximately 3.7-fold more acutely toxic via the oral route than BCME and approximately 10.9-fold more toxic than CMME.

Acute toxicity LD₅₀ Chloroalkyl ether toxicology

BCEE (111-44-4): Evidence-Backed Application Scenarios Driven by Quantified Differentiation


Decontamination Chemistry Research: BCEE as a Mechanistically Distinct Control Compound

For studies evaluating decontamination agents against vesicant chemical warfare agents, BCEE serves as a critical negative control precisely because it undergoes Sₙ2 substitution rather than elimination with sodium ethoxide, proceeding 'much slower' than sulfur mustard (HD) and CEES [7]. This mechanistic divergence, documented in direct head-to-head kinetic studies at 25.0°C, disqualifies BCEE as a sulfur mustard simulant [8] but establishes its utility as a reference compound for distinguishing Sₙ2-dependent vs. elimination-dependent decontamination pathways. Researchers developing broad-spectrum decontamination formulations should select BCEE when Sₙ2 reactivity profiling is required, rather than HD simulants that operate via elimination mechanisms.

Environmental Fate Modeling and Hydrolytic Stability Studies

BCEE's exceptional hydrolytic half-life of 22 years at 25°C (activation energy 1.083 × 10² kJ·mol⁻¹) [7] makes it a benchmark compound for modeling persistent chloroalkyl ether contaminants in aqueous environments. In contrast, α-chloroalkyl ethers BCME (half-life ~38 seconds) and CMME (half-life <0.007 seconds) hydrolyze too rapidly to serve as persistent tracers or long-term stability references [8]. Environmental chemists and regulatory toxicologists requiring a hydrolytically stable chloroalkyl ether for fate-and-transport studies, or for evaluating advanced oxidation processes, should procure BCEE rather than its rapidly hydrolyzing α-chloroalkyl counterparts.

Crown Ether and Macrocyclic Polyether Synthesis

BCEE is the electrophilic building block of choice for synthesizing dibenzo-18-crown-6 and related macrocyclic polyethers via reaction with catechol. Alkali metal template ions (K⁺ or Na⁺) increase the macrocyclization yield from 0.4% to 45% [7]. The oxygen-ether backbone of BCEE is structurally essential for template-assisted cyclization; sulfur or nitrogen analogs would yield fundamentally different macrocyclic architectures [8]. Synthetic chemists engaged in crown ether synthesis, phase-transfer catalyst development, or metal ion complexation studies should procure BCEE as the validated precursor for 18-crown-6 derivatives, leveraging established template protocols to achieve preparative yields.

Acute Toxicology Benchmarking and Hazard Classification

BCEE's acute oral LD₅₀ of 75 mg/kg in rats [7] positions it as the most acutely toxic among commonly referenced chloroalkyl ethers (BCME: ~280 mg/kg; CMME: ~817 mg/kg) [8]. This 3.7- to 10.9-fold higher acute toxicity relative to structural analogs [9] necessitates distinct hazard classification and handling protocols. EHS professionals, procurement officers, and toxicologists conducting comparative risk assessments should reference BCEE's LD₅₀ when establishing exposure limits, PPE requirements, and waste disposal procedures for chloroalkyl ether handling. BCEE's toxicity profile precludes substitution with less hazardous chloroalkyl ethers in applications where the bifunctional 2-chloroethyl reactivity is required but toxicity must be explicitly managed.

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